![molecular formula C7H4F4O2 B2478102 2-Fluoro-6-(trifluoromethoxy)phenol CAS No. 942618-24-8](/img/structure/B2478102.png)
2-Fluoro-6-(trifluoromethoxy)phenol
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Overview
Description
“2-Fluoro-6-(trifluoromethoxy)phenol” is a chemical compound with the molecular formula C7H4F4O2 . It has a molecular weight of 196.1 .
Molecular Structure Analysis
The InChI code for “2-Fluoro-6-(trifluoromethoxy)phenol” is 1S/C7H4F4O2/c8-4-2-1-3-5 (6 (4)12)13-7 (9,10)11/h1-3,12H . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Synthesis Processes
- Difluoromethoxy and Difluorothiomethoxy Derivatives Synthesis : Fluoroform, a non-ozone-depleting and nontoxic gas, can be used as a difluorocarbene source for converting phenols to difluoromethoxy derivatives (Thomoson & Dolbier, 2013).
Biological Properties
- Biological Properties of Fluoronorepinephrines : Fluorinated norepinephrines like 2-fluoronorepinephrine exhibit significant beta-adrenergic agonist properties (Kirk et al., 1979).
Chemical Synthesis
- Synthesis of 2-Deoxy-2-Fluoro-D-Glucose : A rapid synthesis method using xenon difluoride for creating 2-deoxy-2-fluoro-D-glucose has been developed, useful for labelling with 18F (Shiue & Wolf, 1983).
Chemical Modifications
- Convenient Synthesis of Trisubstituted Phenol Derivatives : A convenient method for synthesizing 2,4,6-tris(fluorosulfonyl)phenol and related compounds has been developed, demonstrating chlorine exchange for fluorine under anhydrous conditions in dioxane (Boiko et al., 2011).
Organometallic Methods
- Regiochemically Exhaustive Functionalization : The organometallic methods for functionalizing aromatic and heterocyclic substrates with fluorine, trifluoromethyl, and trifluoromethoxy groups have been explored. This includes the case studies with 3-fluoro-phenol to obtain carboxylic acids and fluoroindolcarboxylic acids (Schlosser, 2005).
Deoxyfluorination Methods
- Deoxyfluorination of Phenols : A method for deoxyfluorination of phenols using sulfuryl fluoride and tetramethylammonium fluoride has been described, allowing for a broad range of electronically diverse and functional group-rich aryl fluoride products (Schimler et al., 2017).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Mechanism of Action
Target of Action
It’s known that this compound is used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this context would be the organic groups involved in the reaction .
Mode of Action
In the context of the SM cross-coupling reaction, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Its role in the sm cross-coupling reaction suggests it may influence pathways involving carbon–carbon bond formation .
Result of Action
In the context of the SM cross-coupling reaction, the result of its action would be the formation of a new carbon–carbon bond .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-6-(trifluoromethoxy)phenol. In the context of the SM cross-coupling reaction, the success of the reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
2-fluoro-6-(trifluoromethoxy)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O2/c8-4-2-1-3-5(6(4)12)13-7(9,10)11/h1-3,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OENLDLKWOLIXAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-(trifluoromethoxy)phenol |
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